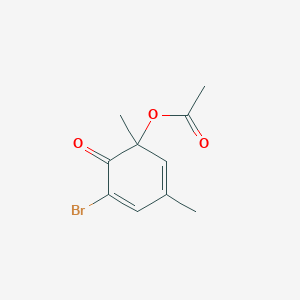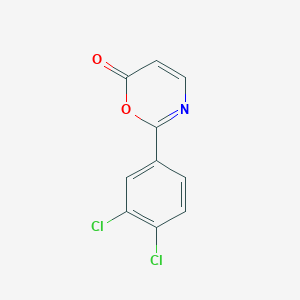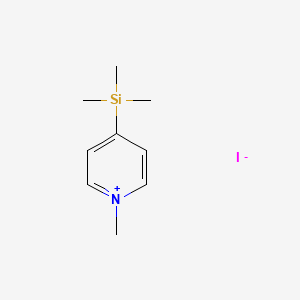![molecular formula C15H12BrNO2 B14363307 [(E)-(2-bromo-1-phenylethylidene)amino] benzoate CAS No. 92433-08-4](/img/structure/B14363307.png)
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a phenyl group, and an ethylideneamino group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-bromo-1-phenylethylidene)amino] benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 1-phenylethylamine, undergoes bromination to introduce a bromine atom at the 2-position.
Condensation: The brominated intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoate ester.
Formation of the Ethylideneamino Group: The final step involves the formation of the ethylideneamino group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxylated derivatives.
Reduction: The major products are the corresponding reduced forms of the compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(E)-(2-bromo-1-phenylethylidene)amino] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(E)-(2-chloro-1-phenylethylidene)amino] benzoate
- [(E)-(2-fluoro-1-phenylethylidene)amino] benzoate
- [(E)-(2-iodo-1-phenylethylidene)amino] benzoate
Uniqueness
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall chemical behavior.
Propriétés
Numéro CAS |
92433-08-4 |
|---|---|
Formule moléculaire |
C15H12BrNO2 |
Poids moléculaire |
318.16 g/mol |
Nom IUPAC |
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate |
InChI |
InChI=1S/C15H12BrNO2/c16-11-14(12-7-3-1-4-8-12)17-19-15(18)13-9-5-2-6-10-13/h1-10H,11H2/b17-14- |
Clé InChI |
SOJWATNXEMEGSV-VKAVYKQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=CC=C2)/CBr |
SMILES canonique |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


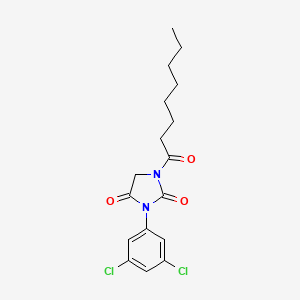

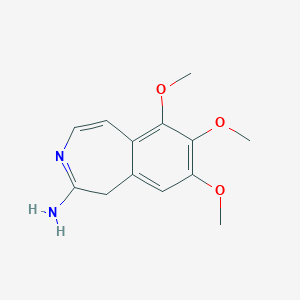
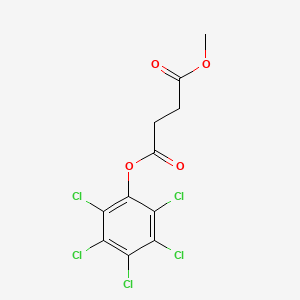

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
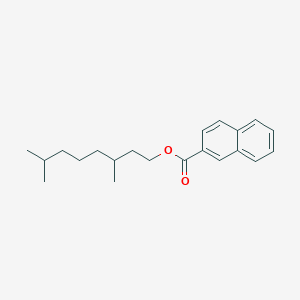
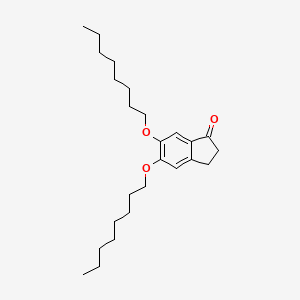
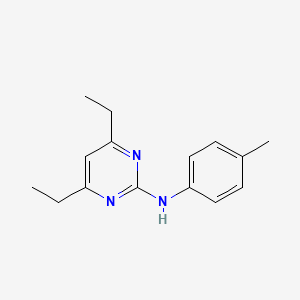
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

